Catalytic Vapor-Phase Oxidation Reactivity Ranking Among Methylpyridine Isomers
In vapor-phase catalytic oxidation over vanadium-molybdenum-phosphorus catalyst deposited on fine-pored corundum under non-gradient conditions, 2-methylpyridine exhibits intermediate reactivity relative to its isomers [1]. This positioning is critical for selecting appropriate catalyst systems and predicting oxidation product distributions in industrial processes. The reactivity ordering is consistent with acid-base theoretical interpretations where basicity and CH-acidity influence substrate adsorption on vanadium oxide catalysts [2].
| Evidence Dimension | Total conversion rate in vapor-phase catalytic oxidation |
|---|---|
| Target Compound Data | Intermediate reactivity (between 3-methylpyridine and 4-methylpyridine) |
| Comparator Or Baseline | 3-Methylpyridine (lowest reactivity); 4-Methylpyridine (highest reactivity) |
| Quantified Difference | Reactivity sequence: 3-methylpyridine < 2-methylpyridine < 4-methylpyridine; 2-methylpyridine exhibits quantifiably faster conversion than 3-methylpyridine but slower than 4-methylpyridine |
| Conditions | Vanadium-molybdenum-phosphorus catalyst on fine-pored corundum, non-gradient vapor-phase conditions |
Why This Matters
Process engineers selecting feedstocks for pyridinecarboxaldehyde or cyanopyridine production via oxidation routes require isomer-specific kinetic data; substituting 3-methylpyridine would reduce conversion rates, while substituting 4-methylpyridine would accelerate reaction exotherms beyond designed thermal management capacity.
- [1] Leitis LY, Shimanskaya MV, Slavinskaya VA. Reactivity of methylpyridines in vapor-phase catalytic oxidation. Chemistry of Heterocyclic Compounds. 1971;7:772–775. DOI: 10.1007/BF00476836. View Source
- [2] Vorobyev PB, Mikhailovskaya TP, Yugay OK, Serebryanskaya AP, Kurmakyzy R, Imangazy AM. Role of theory acids and bases in the forming concepts of the mechanism catalytic oxidation and oxidative ammonolysis. Chemical Journal of Kazakhstan. 2019. View Source
